Atrasentanhydrochlorid

Übersicht

Beschreibung

Atrasentan Hydrochloride is an experimental drug primarily studied for its potential in treating various types of cancer, including non-small cell lung cancer, and diabetic kidney disease. It is a selective endothelin A receptor antagonist, which means it blocks the action of endothelin, a protein that causes blood vessels to constrict and cells to proliferate .

Wissenschaftliche Forschungsanwendungen

Atrasentanhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Endothelin-Rezeptor-Antagonisten zu studieren.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation und Apoptose.

Medizin: Untersucht auf sein Potenzial zur Behandlung von Krebs und diabetischer Nierenerkrankung durch Reduzierung der Proteinurie und Verbesserung der Nierenfunktion.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv den Endothelin-A-Rezeptor blockiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Vasokonstriktion und Zellproliferation. Durch die Hemmung dieses Rezeptors kann this compound die Blutgefäßverengung und das Zellwachstum reduzieren, was bei Erkrankungen wie Krebs und Nierenerkrankungen vorteilhaft ist .

Ähnliche Verbindungen:

Sitaxentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Ambrisentan: Ähnlich wie Sitaxentan, wird zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt.

Bosentan: Ein dualer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Vergleich: this compound ist einzigartig in seiner hohen Selektivität für den Endothelin-A-Rezeptor, wodurch es besonders effektiv bei der Reduzierung der Zellproliferation und Proteinurie ist. Im Gegensatz zu anderen Endothelin-Rezeptor-Antagonisten hat this compound vielversprechende Ergebnisse bei der Behandlung diabetischer Nierenerkrankungen und bestimmter Krebsarten gezeigt .

Wirkmechanismus

Target of Action

Atrasentan hydrochloride primarily targets the Endothelin-1 receptor . This receptor plays a crucial role in the regulation of vascular tone and the balance of salt and water in the body .

Mode of Action

Atrasentan hydrochloride is a selective antagonist of the Endothelin-1 receptor, specifically the subtype A (ET A) . It inhibits the biological responses induced by Endothelin-1 (ET-1), which are mediated through the ET A receptor . This interaction results in changes in cell survival, proliferation, apoptosis, invasion, metastasis, and angiogenesis .

Biochemical Pathways

The binding of ET-1 to the ET A receptor exerts various biological effects that influence cell survival and proliferation, apoptosis, invasion and metastasis, and angiogenesis . These effects are mediated through the activation of various kinases, namely, protein kinase C, epidermal growth factor, and insulin-like growth factor . Atrasentan hydrochloride blocks these effects by antagonizing the ET A receptor .

Pharmacokinetics

It is known to be orally bioavailable

Result of Action

The action of Atrasentan hydrochloride results in a reduction of blood pressure and improvement in glucose and lipid metabolism . It has been investigated as a possible treatment for prostate cancer and more recently for therapy for diabetic kidney disease .

Action Environment

It is known that the drug exhibits a consistent and predictable pharmacokinetic profile among healthy adults

Biochemische Analyse

Biochemical Properties

Atrasentan hydrochloride plays a significant role in biochemical reactions by selectively inhibiting endothelin A receptors. This compound interacts primarily with endothelin-1, a peptide that induces vasoconstriction and cell proliferation. By binding to endothelin A receptors with high affinity (IC50 of 0.2 nM for endothelin A compared to 190 nM for endothelin B receptors), atrasentan hydrochloride effectively blocks the downstream signaling pathways activated by endothelin-1 . This interaction prevents endothelin-1 from exerting its effects on vascular smooth muscle cells and other target cells, thereby reducing vasoconstriction and cell proliferation.

Cellular Effects

Atrasentan hydrochloride exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it inhibits endothelin-1-induced proliferation and migration, which are critical processes in the development of vascular diseases. Additionally, atrasentan hydrochloride has been shown to reduce proteinuria and improve kidney outcomes in patients with diabetic kidney disease by decreasing mesangial cell activation, inflammation, and fibrosis . This compound also influences cell signaling pathways, such as the endothelin signaling pathway, and modulates gene expression related to cell proliferation and inflammation.

Molecular Mechanism

The molecular mechanism of action of atrasentan hydrochloride involves its selective binding to endothelin A receptors, thereby blocking the binding of endothelin-1. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation . Atrasentan hydrochloride also inhibits the expression of genes involved in these processes, further contributing to its therapeutic effects. By blocking endothelin A receptors, atrasentan hydrochloride reduces the pathological effects of endothelin-1 on various tissues and organs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of atrasentan hydrochloride have been observed to change over time. Studies have shown that this compound is rapidly absorbed and reaches steady-state concentrations within a few days of administration . Atrasentan hydrochloride has demonstrated consistent pharmacokinetic profiles, with a half-life of approximately 21 hours . Long-term studies have indicated that atrasentan hydrochloride maintains its efficacy in reducing proteinuria and improving kidney function over extended periods

Dosage Effects in Animal Models

The effects of atrasentan hydrochloride vary with different dosages in animal models. In preclinical studies, atrasentan hydrochloride has shown dose-dependent efficacy in reducing proteinuria and improving kidney outcomes . Higher doses of atrasentan hydrochloride have been associated with increased adverse effects, such as edema and weight gain, which are likely due to its potent vasodilatory effects . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Atrasentan hydrochloride is involved in several metabolic pathways, primarily related to its interaction with endothelin receptors. This compound is metabolized in the liver, and its metabolites are excreted primarily through the kidneys . The metabolic pathways of atrasentan hydrochloride involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation

Transport and Distribution

Atrasentan hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to target tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its binding to plasma proteins and its interaction with transporters and binding proteins . These interactions affect the localization and accumulation of atrasentan hydrochloride in different tissues, contributing to its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of atrasentan hydrochloride is primarily determined by its interaction with endothelin A receptors, which are located on the cell surface . This compound does not require specific targeting signals or post-translational modifications to reach its target receptors. Its activity and function are influenced by the density and distribution of endothelin A receptors on different cell types

Vorbereitungsmethoden

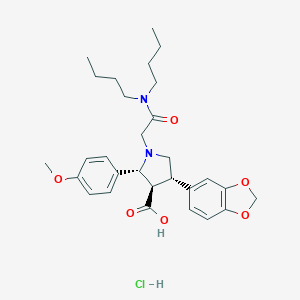

Synthetic Routes and Reaction Conditions: The synthesis of Atrasentan Hydrochloride involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:

- Formation of the pyrrolidine ring.

- Introduction of the benzodioxole and methoxyphenyl groups.

- Final coupling with the dibutylamino group.

Industrial Production Methods: Industrial production of Atrasentan Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity reagents.

- Controlled reaction temperatures and pressures.

- Purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Atrasentanhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern, was möglicherweise seine Aktivität beeinflusst.

Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren, was die Stabilität und Reaktivität des Moleküls beeinflusst.

Substitution: Diese Reaktion beinhaltet das Ersetzen einer funktionellen Gruppe durch eine andere, was zur Modifizierung der Eigenschaften der Verbindung verwendet werden kann.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation hydroxylierte Derivate erzeugen, während Reduktion deoxygenierte Verbindungen liefern kann .

Vergleich Mit ähnlichen Verbindungen

Sitaxentan: Another endothelin receptor antagonist used primarily for pulmonary arterial hypertension.

Ambrisentan: Similar to Sitaxentan, used for treating pulmonary arterial hypertension.

Bosentan: A dual endothelin receptor antagonist used for pulmonary arterial hypertension.

Comparison: Atrasentan Hydrochloride is unique in its high selectivity for the endothelin A receptor, making it particularly effective in reducing cell proliferation and proteinuria. Unlike other endothelin receptor antagonists, Atrasentan Hydrochloride has shown promise in treating diabetic kidney disease and certain cancers .

Eigenschaften

IUPAC Name |

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFUJIFSUKPWCZ-SQMFDTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

173937-91-2 (Parent) | |

| Record name | Atrasentan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20173240 | |

| Record name | Atrasentan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195733-43-8 | |

| Record name | Atrasentan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrasentan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATRASENTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

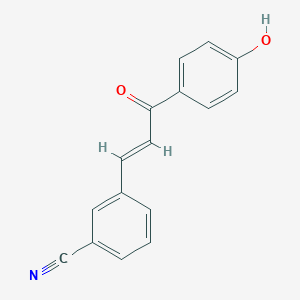

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)

![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)

![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)

![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)

![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)

![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)